molecular formula C11H16ClNO B8158105 1-(3-Chloro-5-ethoxyphenyl)propan-1-amine

1-(3-Chloro-5-ethoxyphenyl)propan-1-amine

Cat. No.: B8158105
M. Wt: 213.70 g/mol
InChI Key: JSNFUQSPERPNLZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-ethoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a chloro group at the 3-position and an ethoxy group at the 5-position of the phenyl ring, along with a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-ethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-ethoxybenzaldehyde and nitroethane.

    Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base such as sodium ethoxide to form the corresponding nitroalkene.

    Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-ethoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

1-(3-Chloro-5-ethoxyphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-propanol: A related compound with a similar chloro group but different functional groups.

    1-(3-Chloro-5-methoxyphenyl)propan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

1-(3-Chloro-5-ethoxyphenyl)propan-1-amine is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-5-ethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFUQSPERPNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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